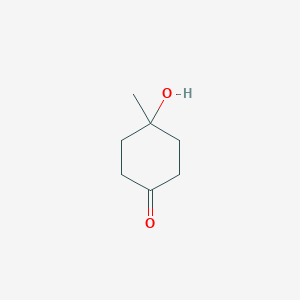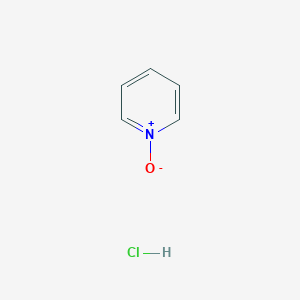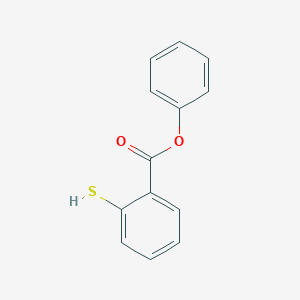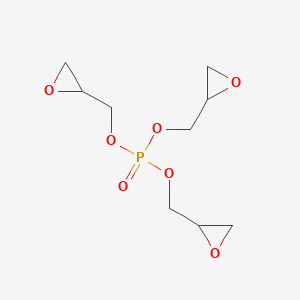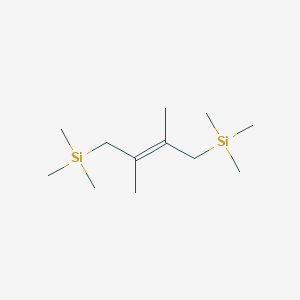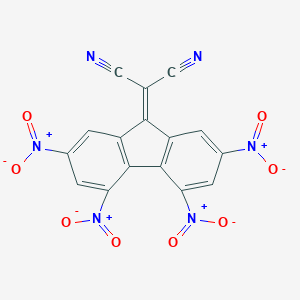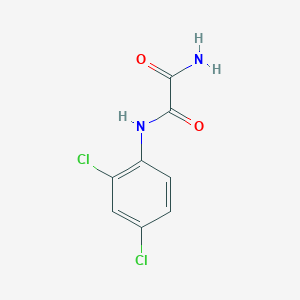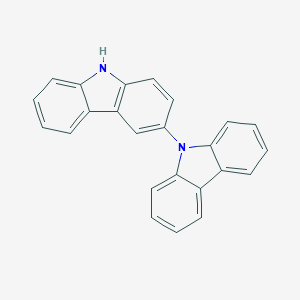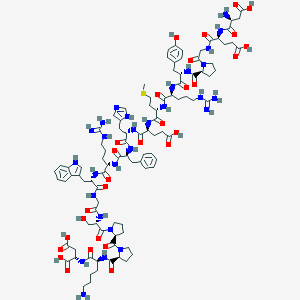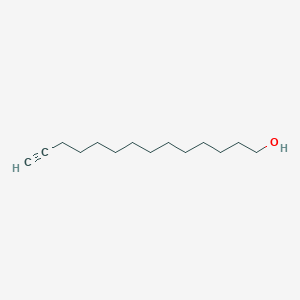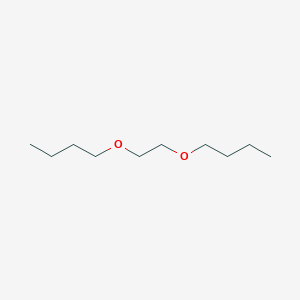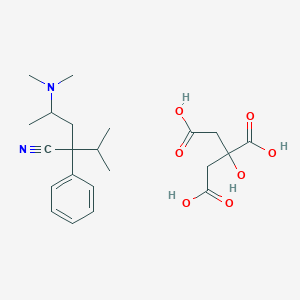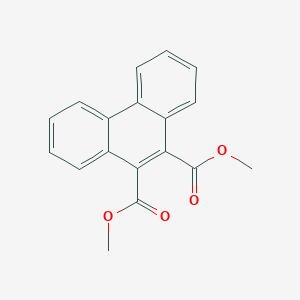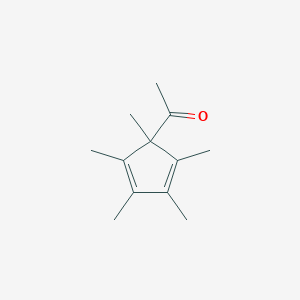![molecular formula C15H20N2 B091559 3-[(3-methylpiperidin-1-yl)methyl]-1H-indole CAS No. 19213-30-0](/img/structure/B91559.png)
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole, commonly known as MPI, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the serotonin 5-HT1A receptor. The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.
Mechanism Of Action
MPI acts as a selective agonist of the serotonin 5-HT1A receptor. The activation of this receptor results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Biochemical And Physiological Effects
MPI has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for regulating mood and behavior. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
MPI has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using MPI in lab experiments. The compound is highly potent and may have off-target effects, which may complicate the interpretation of the results. Additionally, the compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on MPI. One potential direction is to study the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, future research could focus on developing more potent and selective agonists of the serotonin 5-HT1A receptor, which may have even greater therapeutic potential.
Synthesis Methods
MPI can be synthesized by the reaction of 3-(bromomethyl)-1H-indole with 3-methylpiperidine in the presence of a base. The reaction yields the desired product in high purity and yield.
Scientific Research Applications
MPI has been widely studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating anxiety, depression, and schizophrenia. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
CAS RN |
19213-30-0 |
|---|---|
Product Name |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-[(3-methylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-12-5-4-8-17(10-12)11-13-9-16-15-7-3-2-6-14(13)15/h2-3,6-7,9,12,16H,4-5,8,10-11H2,1H3 |
InChI Key |
ICMUUFNWMOFVCX-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1CCCN(C1)CC2=CNC3=CC=CC=C32 |
synonyms |
3-[(3-Methylpiperidino)methyl]-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



